molecular formula C5H12N2O3 B2509894 N-(2,2-dimethoxyethyl)urea CAS No. 85674-80-2

N-(2,2-dimethoxyethyl)urea

Cat. No.: B2509894
CAS No.: 85674-80-2
M. Wt: 148.162
InChI Key: NBWCUGCUILLCCN-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)urea is a useful research compound. Its molecular formula is C5H12N2O3 and its molecular weight is 148.162. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Studies

  • Chemical Synthesis : N-(2,2-dimethoxyethyl)urea derivatives have been synthesized for potential biological activity studies. For instance, Brzozowski and Sławiński (2004) synthesized 1-(arylsulfonyl)-3-(2,2-dimethoxyethyl)ureas by reacting 1-(phenylsulfonyl)ureas with aminoacetaldehyde dimethyl acetal. These compounds were screened for activity against human tumor cell lines but showed inactivity in preliminary tests (Brzozowski & Sławiński, 2004).

Agriculture and Environmental Impact

  • Agricultural Fertilizers : Studies on urea, a related compound, have focused on its role as a nitrogen fertilizer in agriculture. For example, Souza et al. (2019) explored the effects of urea additives on agronomic performance and nitrogen losses in potato production (Souza, Rosen, & Venterea, 2019). Similarly, Yang et al. (2019) synthesized and characterized dimethylolurea, a modified urea, as a slow-release nitrogen source for crop production, demonstrating its potential to reduce nitrogen leaching and enhance crop yield (Yang et al., 2019).

Biomedical and Biosensor Applications

  • Biosensors : this compound derivatives have been used in the development of biosensors. Shalini et al. (2014) developed an amperometric urea biosensor based on the immobilization of urease on nitrogen-incorporated diamond nanowire electrodes (Shalini et al., 2014). Erfkamp, Guenther, and Gerlach (2019) created a piezoresistive hydrogel biosensor for urea detection, showcasing its application in industrial and biomedical fields (Erfkamp, Guenther, & Gerlach, 2019).

Quantum Mechanical and Molecular Studies

  • Quantum Mechanical Properties : The molecular structure and properties of N-N'-dimethylethylene urea, a similar compound, have been studied using spectral methods and quantum mechanical calculations. These studies provide insights into the molecule's interactions, energy distributions, and potential application in ATP-hydrolysing inhibition (Biointerface Research in Applied Chemistry, 2021).

Environmental and Soil Science

  • Soil Science and Nitrogen Loss Mitigation : Research on urea, closely related to this compound, has focused on its environmental impact, particularly in terms of nitrogen loss through ammonia volatilization. Studies like that of Nikolajsen, Pacholski, and Sommer (2020) have evaluated the use of urease inhibitors in reducing ammonia emissions from urea-ammonium nitrate solutions applied as fertilizers (Nikolajsen, Pacholski, & Sommer, 2020).

Mechanism of Action

Target of Action

N-(2,2-dimethoxyethyl)urea is a chemical compound that interacts with various targets. It’s known that urea derivatives can interact with a wide range of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. One of the known reactions is the acid-catalyzed reaction of N-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles, leading to the formation of new imidazolidin-2-ones . This reaction allows the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .

Biochemical Pathways

It’s known that urea and its derivatives can influence nitrogen metabolism . The compound may also be involved in the synthesis of imidazolidin-2-ones , which are known to exhibit a wide spectrum of biological activity .

Pharmacokinetics

The properties of urea and its derivatives have been studied . These studies suggest that urea and its derivatives can be rapidly absorbed and distributed in the body, metabolized, and excreted, primarily in the urine .

Result of Action

It’s known that urea and its derivatives can have various effects at the molecular and cellular levels, including influencing enzyme activity and cellular metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of ureolysis can be influenced by factors such as the concentration of urea and biomass . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the action of urea and its derivatives .

Future Directions

Future research directions include boosting the efficiency of urea synthesis via cooperative electroreduction of N2 and CO2 on MoP . This work not only highlights the critical role of the abundant Mo active sites for urea electrosynthesis but also provides a new mechanism for C–N coupling, which may be used to further develop other efficient electrocatalysts .

Biochemical Analysis

Biochemical Properties

N-(2,2-Dimethoxyethyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This compound can act as a substrate or inhibitor for urease, depending on its concentration and the specific conditions of the reaction. Additionally, this compound may interact with other proteins and enzymes involved in nitrogen metabolism, potentially influencing their activity and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active site of urease, inhibiting its enzymatic activity and preventing the hydrolysis of urea . Additionally, this compound may interact with other enzymes and proteins through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular function and metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound can be metabolized by enzymes such as urease, leading to the production of ammonia and carbon dioxide . Additionally, this compound may interact with other enzymes and cofactors involved in nitrogen metabolism, potentially influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular function and overall organism health.

Properties

IUPAC Name

2,2-dimethoxyethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWCUGCUILLCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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